5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
CAS No.: 306980-33-6
Cat. No.: VC7206340
Molecular Formula: C8H12N4OS
Molecular Weight: 212.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 306980-33-6 |
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Molecular Formula | C8H12N4OS |
Molecular Weight | 212.27 |
IUPAC Name | (E)-N-methoxy-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine |
Standard InChI | InChI=1S/C8H12N4OS/c1-6-7(4-5-9-13-2)10-8(14-3)12-11-6/h4-5,9H,1-3H3/b5-4+ |
Standard InChI Key | VOKPATFUCCGRKH-SNAWJCMRSA-N |
SMILES | CC1=C(N=C(N=N1)SC)C=CNOC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Substitutions include:
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6-methyl group: A methyl substituent at position 6 enhances steric bulk and influences electronic distribution.
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3-methylsulfanyl group: A sulfur-containing moiety at position 3 introduces potential hydrogen-bonding and redox activity .
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5-(2-methoxyamino)vinyl group: A vinyl bridge at position 5 links the triazine core to a methoxyamino group, conferring conformational flexibility and nucleophilic reactivity .
The molecular formula C₈H₁₂N₄OS (molar mass: 212.27 g/mol) reflects this substitution pattern .
Physicochemical Properties
Predicted properties derived from computational models include:
Property | Value |
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Density | 1.23 ± 0.1 g/cm³ |
Boiling Point | 376.0 ± 52.0 °C |
pKa | 1.81 ± 0.63 |
These values suggest moderate polarity and thermal stability, though experimental validation is required .
Synthesis and Reactivity
Hypothetical Synthesis Pathways
While no direct synthesis routes are documented for this compound, analogous triazine derivatives provide methodological insights:
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Triazine Core Formation: Cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds could yield the 1,2,4-triazine scaffold .
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Vinyl Group Introduction: Heck coupling or Wittig reactions may install the 5-vinyl substituent, followed by methoxyamine functionalization via nucleophilic substitution .
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Methylsulfanyl Incorporation: Thiolation at position 3 using methyl disulfide under basic conditions .
Reactivity Profile
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Vinyl Group: Susceptible to electrophilic addition and cycloaddition reactions due to conjugation with the triazine ring .
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Methylsulfanyl Group: Oxidizable to sulfoxide or sulfone derivatives, modulating electronic properties .
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Methoxyamino Group: May participate in hydrogen bonding or serve as a directing group in metal-catalyzed reactions .
Analytical Characterization
Spectroscopic Data
Predicted Spectral Signatures:
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¹H NMR:
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Vinyl protons: δ 6.8–7.2 ppm (doublet of doublets, J = 15–17 Hz).
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Methylsulfanyl: δ 2.5 ppm (singlet).
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MS (ESI+): m/z 213.1 [M+H]⁺.
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) would likely elute the compound at ~12–14 minutes, given its moderate hydrophobicity .
Stability and Formulation Considerations
Degradation Pathways
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Hydrolytic Instability: The methoxyamino group may undergo hydrolysis under acidic conditions, necessitating pH-controlled formulations .
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Oxidative Sensitivity: The methylsulfanyl moiety could oxidize to sulfoxide in the presence of peroxides .
Solubility Profile
Predicted aqueous solubility: ~0.2 mg/mL, indicating poor bioavailability without prodrug strategies or solubilizing excipients .
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